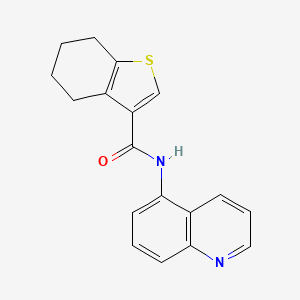

![molecular formula C19H19FN2O B5622416 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)

3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a fluorinated quinolinol derivative, a category known for its diverse biological activities and chemical properties. This particular molecule, due to its unique structural features, including a fluorine atom and a benzyl(methyl)amino)methyl group attached to the quinoline core, is of interest for various chemical and biological studies.

Synthesis Analysis

The synthesis of fluorinated quinolinones and their derivatives, including compounds similar to 3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol, often involves complex reactions that introduce fluorine and other substituents into the quinoline nucleus. Innovative, efficient, and environmentally friendly methods for synthesizing such compounds include one-pot biocatalytic processes and reactions in alternative solvents like lemon juice (Petronijevic, et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated quinolinol derivatives is characterized by the presence of a quinoline core, substituted with various groups that influence its chemical behavior and biological activity. Crystal structure determination and analysis play a crucial role in understanding the intermolecular interactions and molecular geometry, which are critical for the compound's reactivity and function (Vaksler, et al., 2023).

Chemical Reactions and Properties

Fluorinated quinolinols participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom and the nucleophilic sites on the quinoline nucleus. These compounds can undergo nucleophilic substitution, addition reactions, and serve as key intermediates in the synthesis of more complex heterocyclic compounds. The presence of fluorine significantly affects the compound's electronic properties and reactivity (Smith, et al., 1996).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. These properties are essential for determining the compound's suitability for various applications and its behavior in different environments.

Chemical Properties Analysis

This compound's chemical properties, including acidity, basicity, and photophysical behavior, are determined by its structural elements. The fluorine atom, in particular, imparts unique electronic characteristics that can enhance the compound's stability, reactivity towards nucleophiles, and potential for forming hydrogen bonds. Studies on similar fluorinated heterocyclic compounds highlight the impact of substitution patterns on their chemical behavior and interactions with biological targets (Gao, et al., 2007).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly in relation to its potential inhibitory effects on acetylcholinesterase and beta-amyloid aggregation . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-13-17(12-22(2)11-14-6-4-3-5-7-14)19(23)16-10-15(20)8-9-18(16)21-13/h3-10H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZADZIYSRIIIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)

![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)

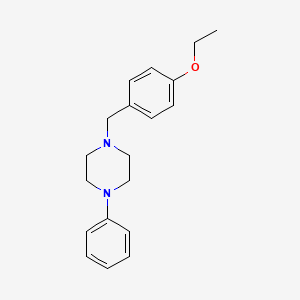

![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)

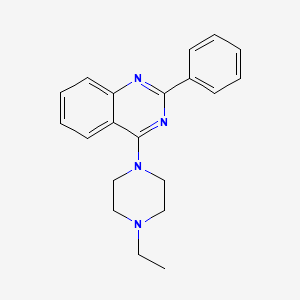

![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)

![[8-(1,1-dimethylpropyl)-1-oxa-4-azaspiro[4.5]decane-3,3-diyl]dimethanol](/img/structure/B5622392.png)

![N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5622398.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-phenylethanone](/img/structure/B5622409.png)

![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)

![9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622427.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5622434.png)

![2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622435.png)